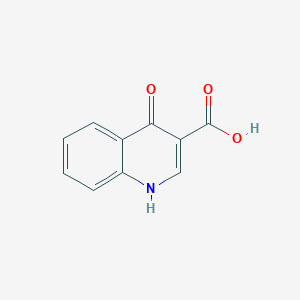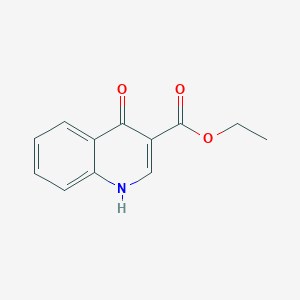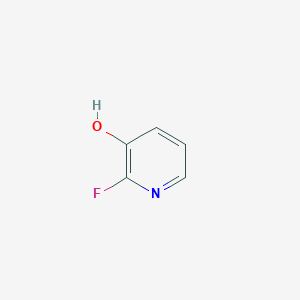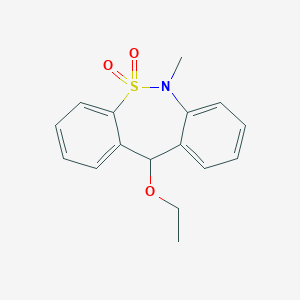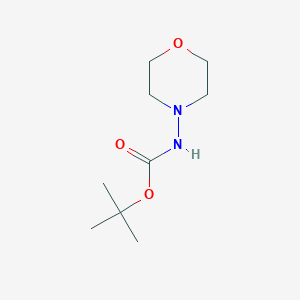
Tert-butyl N-morpholin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-morpholin-4-ylcarbamate, also known as S-(+)-Tert-butylisothiourea (TBITU), is a commonly used reagent in organic chemistry. It is a white crystalline powder that is soluble in many organic solvents. TBITU is used as a coupling reagent for peptide synthesis, and it is also used in the synthesis of other organic compounds.
Mécanisme D'action
TBITU acts as a coupling reagent by activating the carboxylic acid group of the amino acid and forming an intermediate species. This intermediate species then reacts with the amino group of the next amino acid, forming a peptide bond. TBITU is highly effective at this process due to its ability to form stable intermediates.
Effets Biochimiques Et Physiologiques
TBITU does not have any known biochemical or physiological effects. It is used solely as a reagent in organic chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
TBITU has several advantages for lab experiments. It is highly effective at peptide synthesis, producing high yields and purity. It is also relatively inexpensive and easy to use. However, TBITU has some limitations. It can be toxic if ingested or inhaled, and it can cause skin and eye irritation. It should be handled with care and disposed of properly.
Orientations Futures
There are several future directions for TBITU research. One area of interest is the development of new coupling reagents that are more efficient and produce higher yields. Another area of interest is the use of TBITU in the synthesis of more complex peptides and proteins. Additionally, there is potential for TBITU to be used in other areas of organic chemistry beyond peptide synthesis. Research in these areas could lead to new discoveries and applications for TBITU.
Méthodes De Synthèse
TBITU can be synthesized by reacting tert-butyl isocyanate with morpholine-4-carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
TBITU is widely used in scientific research for peptide synthesis. It is used as a coupling reagent to join amino acids together to form peptides. TBITU has been shown to be highly effective in peptide synthesis, producing high yields and purity.
Propriétés
Numéro CAS |
150884-54-1 |
|---|---|
Nom du produit |
Tert-butyl N-morpholin-4-ylcarbamate |
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl N-morpholin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)10-11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12) |
Clé InChI |
GKKKHXCGGHBIEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NN1CCOCC1 |
SMILES canonique |
CC(C)(C)OC(=O)NN1CCOCC1 |
Synonymes |
Carbamic acid, 4-morpholinyl-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



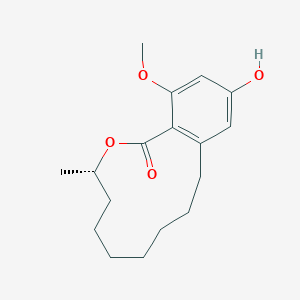
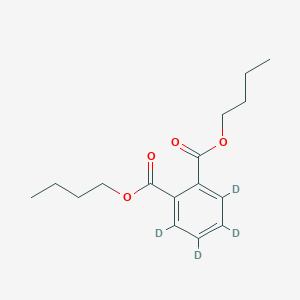
![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)
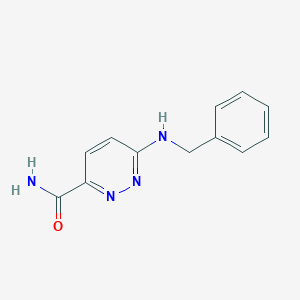
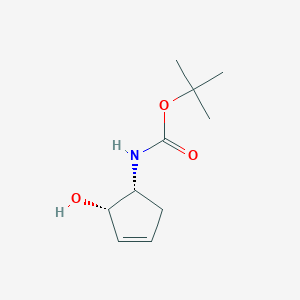

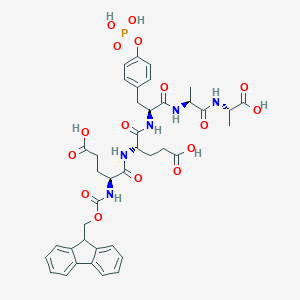
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)
